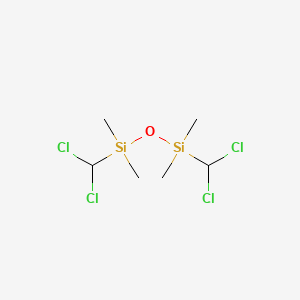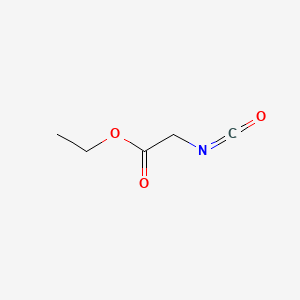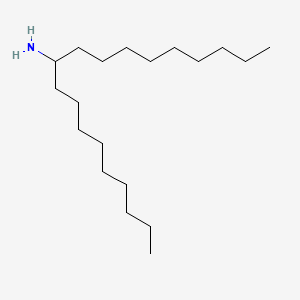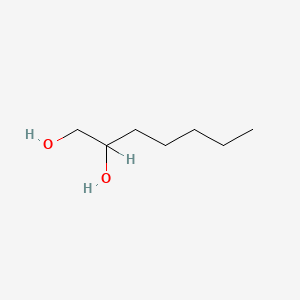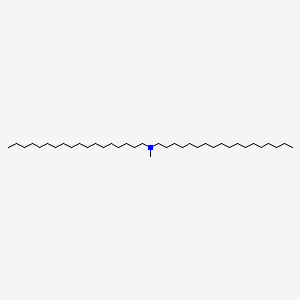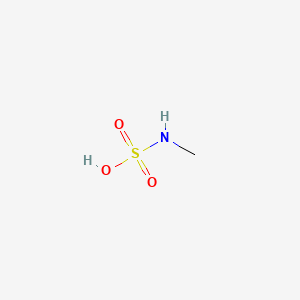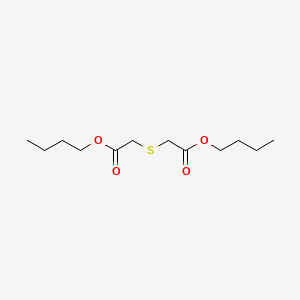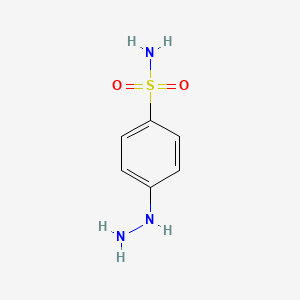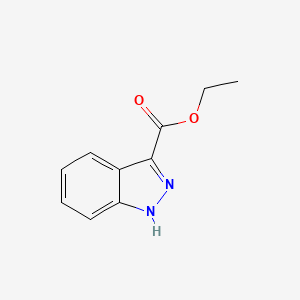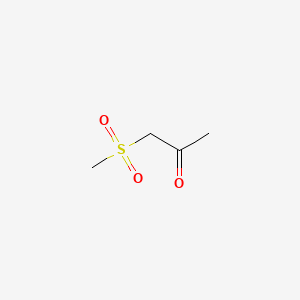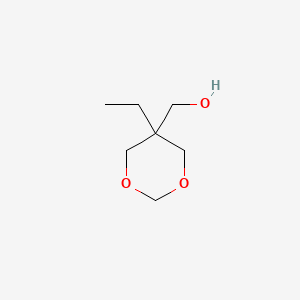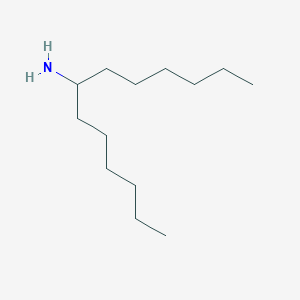
Tridecan-7-amine
Descripción general
Descripción
Tridecan-7-amine, also known as 1-Hexylheptylamine or 7-Aminotridecane, is a chemical compound with the molecular formula C13H29N . It is a colorless to almost colorless clear liquid .
Molecular Structure Analysis
The molecular weight of Tridecan-7-amine is 199.38 . The monoisotopic mass is 199.229996 Da . The IUPAC Standard InChIKey is ABVVEAHYODGCLZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Tridecan-7-amine has a boiling point of 102 °C/2 mmHg and a flash point of 113 °C . Its specific gravity is 0.80 and the refractive index is 1.44 . It is air sensitive and should be stored under inert gas .Aplicaciones Científicas De Investigación
Formation of Azoniaspiro Compounds :
- The study by Baker et al. (2000) explored the intramolecular hydroamination of 1,4,7-tri(pent-4'-yn-1'-yl)-1,4,7-triazacyclononane, leading to the formation of an azoniaspiro[4.8]tridecane cation. This cation, as its tetraphenylborate salt, was characterized spectroscopically in solution and by X-ray studies in the solid state (Baker et al., 2000).
Synthesis of Alumatranes :
- Su et al. (2006) discussed the synthesis of alumatranes, tricyclic neutral molecules featuring a transannular N --> Al bond, which act as Lewis acids activating substrates in the axial coordination site. These molecules have potential applications in various chemical processes (Su et al., 2006).
Development of Chitosan Hydrogels for Drug Delivery :
- Karimi et al. (2018) explored the use of Tris(2-(2-formylphenoxy)ethyl)amine in creating pH- and thermo-responsive chitosan hydrogels for controlled drug release. These hydrogels show potential in targeted drug delivery and improving bioavailability (Karimi et al., 2018).
Gas Separation Applications :
- Fang et al. (2000) reported the preparation of aromatic hyperbranched polyimides using a triamine monomer for gas separation applications. These materials could be significant in industrial processes involving gas separation (Fang et al., 2000).
Fluorescent Sensors and Electroluminescence :
- Tyson et al. (2008) developed a triaryl amine end-capped anthryl diimide for use as a chemical sensor and in thermochromic polymers. Yu et al. (2009) synthesized compounds for high-efficiency blue electroluminescence based on 7-diethylamino-coumarin-3-carboxamide (Tyson et al., 2008) (Yu et al., 2009).
Biobased Amines in Material Chemistry :
- Froidevaux et al. (2016) reviewed the synthesis and application of biobased amines, including their use in creating biobased polymers for various applications, such as in the automotive and aerospace industries (Froidevaux et al., 2016).
Trifluoroethylation Reactions :
- Andrews et al. (2017) reported a catalyst-free trifluoroethylation reaction of amines, showcasing its functional group tolerance and potential in medicinal chemistry (Andrews et al., 2017).
Synthesis of Polyimides and Polyureas :
- Triamines like Tridecan-7-amine can be key monomers in the synthesis of polyimides and polyureas, as discussed in various studies, including those by Devarakonda et al. (2004) and others (Devarakonda et al., 2004).
Safety And Hazards
Tridecan-7-amine is classified as dangerous. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, one should rinse the mouth and not induce vomiting. If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
Propiedades
IUPAC Name |
tridecan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJNGMYIZRQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341696 | |
| Record name | 1-Hexylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecan-7-amine | |
CAS RN |
22513-16-2 | |
| Record name | 1-Hexylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


